1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]-
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Overview
Description
1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]- is a compound belonging to the benzazepine class of heterocyclic compounds Benzazepines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenylpropan-1-amine.
Acylation: The amine is acylated using methyl chloroformate to form an intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding amines.
Scientific Research Applications
1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-7-amine : Another benzazepine derivative with distinct biological activities .
2,3,4,5-Tetrahydro-1H-3-benzazepine: A structurally similar compound with different substituents.
Uniqueness
1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]- is unique due to its specific sulfonyl group attached to the 4-methylphenyl ring
Properties
CAS No. |
15299-53-3 |
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Molecular Formula |
C17H19NO2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C17H19NO2S/c1-14-6-8-17(9-7-14)21(19,20)18-12-10-15-4-2-3-5-16(15)11-13-18/h2-9H,10-13H2,1H3 |
InChI Key |
LBEQPUMCFYHPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3CC2 |
Origin of Product |
United States |
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